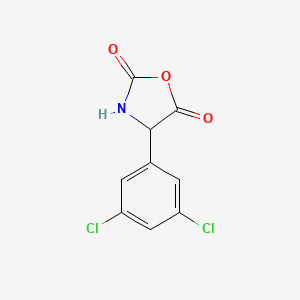
Tetracene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracene-2-carbaldehyde is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracene-2-carbaldehyde typically involves the functionalization of tetracene. One common method is the formylation of tetracene using Vilsmeier-Haack reaction conditions, where tetracene is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tetracene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Tetracene-2-carboxylic acid.
Reduction: Tetracene-2-methanol.
Substitution: Various substituted tetracene derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Tetracene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Its unique photophysical properties make it a candidate for use in photovoltaic devices and sensors.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of tetracene have been studied for their potential use in drug development and as fluorescent probes.
Mecanismo De Acción
The mechanism by which tetracene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. In organic electronics, it functions as a semiconductor by facilitating charge transport through its extended π-conjugated system .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-2-carbaldehyde: Similar structure but with three fused benzene rings.
Pentacene-2-carbaldehyde: Similar structure but with five fused benzene rings.
Naphthalene-2-carbaldehyde: Similar structure but with two fused benzene rings.
Uniqueness
Tetracene-2-carbaldehyde is unique due to its balance of stability and electronic properties. Compared to anthracene derivatives, it offers a larger π-system, which enhances its electronic and photophysical properties. Compared to pentacene derivatives, it provides better solubility and processability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C19H12O |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
tetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-13-5-6-16-10-18-8-14-3-1-2-4-15(14)9-19(18)11-17(16)7-13/h1-12H |
Clave InChI |
GDRPLOJJIUPMPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)

![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)


![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)



![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)




